SMARCA2 Bromodomain Binding Affinity
SMARCA-BD ligand 1 for PROTAC exhibits high-affinity binding to the SMARCA2 bromodomain 1 (BD1) with a Ki of 0.11 μM as determined by AlphaScreen assay and 0.12 μM by isothermal titration calorimetry (ITC) [1]. In comparison, the widely used bromodomain inhibitor GNE-064 displays a Kd of 0.016 μM for SMARCA2 (BROMOscan) but is a pan-SMARCA2/4/PBRM1 inhibitor with no exit vector for PROTAC conjugation [2]. The earlier SMARCA2 ligand DCSM06-05 exhibits an IC50 of 9.0±1.4 μM, demonstrating approximately 80-fold weaker binding [3]. This quantitative advantage in binding affinity positions SMARCA-BD ligand 1 as a superior starting point for PROTAC design.
| Evidence Dimension | Binding affinity for SMARCA2 bromodomain (Ki/Kd/IC50) |
|---|---|
| Target Compound Data | Ki = 0.11 μM (AlphaScreen), 0.12 μM (ITC) |
| Comparator Or Baseline | GNE-064: Kd = 0.016 μM (BROMOscan); DCSM06-05: IC50 = 9.0±1.4 μM |
| Quantified Difference | SMARCA-BD ligand 1 shows 80-fold higher affinity than DCSM06-05; GNE-064 has higher affinity but lacks PROTAC-compatible exit vector. |
| Conditions | AlphaScreen bromodomain-peptide competition assay; ITC direct binding; BROMOscan; HTS assay (for DCSM06-05) |
Why This Matters
For PROTAC development, a ligand with sub-micromolar binding affinity ensures efficient target engagement at low concentrations, minimizing off-target degradation and improving therapeutic window.
- [1] InvivoChem. SMARCA-BD ligand 1 for Protac (CAS: 1997319-92-2) Product Page. View Source
- [2] MedChemExpress. GNE-064 Product Datasheet. CAS 1997321-14-8. View Source
- [3] Lu T, et al. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. Acta Pharmacol Sin. 2018;39(9):1544-1552. View Source
